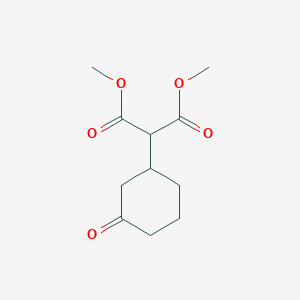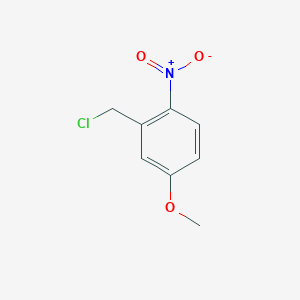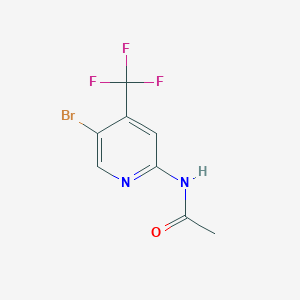
Isobutylshikonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutylshikonin is a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. It is known for its vibrant red pigment and has been traditionally used in various medicinal and cosmetic applications. The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin derivatives from the roots of Lithospermum erythrorhizon, followed by purification processes. The thermal degradation reactions are carried out at pH 3.0 in a 50 mM glycine buffer with 50% ethanol/water solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant roots, followed by chromatographic separation and purification. The use of high-performance liquid chromatography (HPLC) is common for the quantitative determination of shikonin derivatives in traditional Chinese medicine ointments .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutylshikonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activities of the parent compound .
Wissenschaftliche Forschungsanwendungen
Isobutylshikonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying naphthoquinone chemistry and its derivatives.
Biology: It serves as a tool for investigating cellular processes due to its bioactive properties.
Medicine: This compound is explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: It is used as a natural dye in cosmetics and food products due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of isobutylshikonin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells. The compound targets specific enzymes and receptors involved in these processes, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Isobutylshikonin is part of a family of shikonin derivatives, including:
- Shikonin
- Acetylshikonin
- Deoxyshikonin
- Beta-hydroxyisovalerylshikonin
Compared to these compounds, this compound exhibits unique properties such as moderate inhibition of DPPH radicals and significant antioxidant activities . Its stability and bioactivity make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H22O6 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3 |
InChI-Schlüssel |
BVRYLTBIGIAADD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one](/img/structure/B8799290.png)













